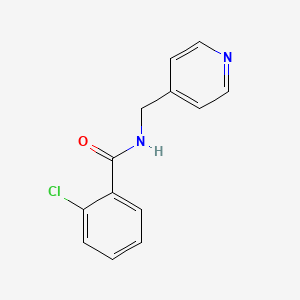
N,N'-(Butane-1,1-diyl)bis(2-chloroacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) is an organic compound with the molecular formula C8H14Cl2N2O2 It is characterized by the presence of two chloroacetamide groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) typically involves the reaction of butane-1,1-diamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Nucleophilic substitution: The major products are N-substituted chloroacetamides.
Hydrolysis: The major products are butane-1,1-diamine and chloroacetic acid.
Applications De Recherche Scientifique
N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a cross-linking agent in protein and peptide chemistry.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroacetamide groups can react with thiol and amine groups in proteins and peptides, leading to cross-linking and modification of their structure and function. This property is exploited in various applications, including drug development and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Butane-1,4-diyl)bis(2-chloroacetamide): Similar structure but with a different position of the chloroacetamide groups.
N,N’-(2-Hydroxypropane-1,3-diyl)bis(2-chloroacetamide): Contains a hydroxyl group, which imparts different chemical properties.
Uniqueness
N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) is unique due to its specific structure, which allows for selective reactions with nucleophiles. This makes it a valuable compound in synthetic chemistry and biomedical research .
Propriétés
Numéro CAS |
58085-15-7 |
|---|---|
Formule moléculaire |
C8H14Cl2N2O2 |
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
2-chloro-N-[1-[(2-chloroacetyl)amino]butyl]acetamide |
InChI |
InChI=1S/C8H14Cl2N2O2/c1-2-3-6(11-7(13)4-9)12-8(14)5-10/h6H,2-5H2,1H3,(H,11,13)(H,12,14) |
Clé InChI |
JAOAJZGNERRJHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(NC(=O)CCl)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




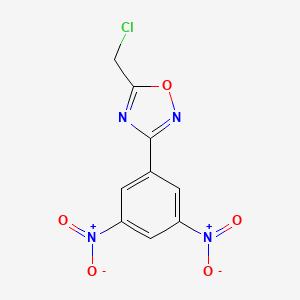
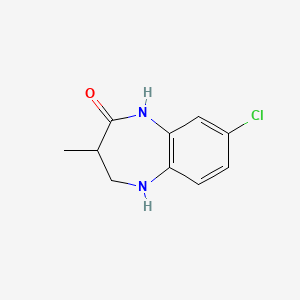
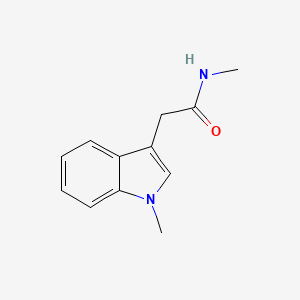
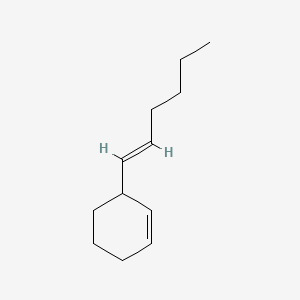
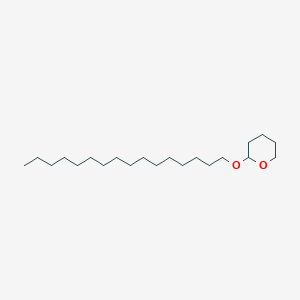
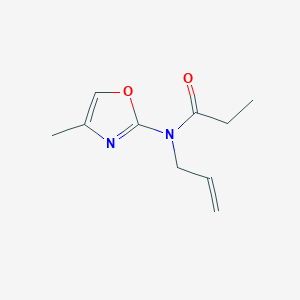
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
stannane](/img/structure/B14626925.png)
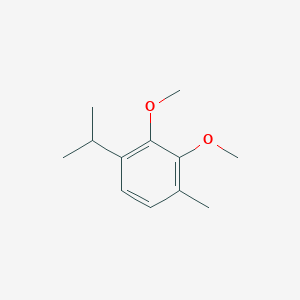

phosphaniumolate](/img/structure/B14626950.png)
